molecular formula C14H23NO3 B2397610 tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate CAS No. 2225144-32-9

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate

Cat. No. B2397610
CAS RN: 2225144-32-9
M. Wt: 253.342
InChI Key: DENLNXDFUBLANB-UHFFFAOYSA-N
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Description

Tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate, also known as TBFI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBFI is a bicyclic indoline derivative that exhibits high affinity towards the sigma-1 receptor, which is known to play a crucial role in various physiological processes.

Scientific Research Applications

Selective Aerobic Oxidation Catalyst Tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts a variety of primary and secondary allylic and benzylic alcohols into the corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, demonstrating its utility in selective oxidation reactions (Shen et al., 2012).

Oxidative Dearomatization/Spirocyclization The oxidative dearomatization/spirocyclization of indole-2-carboxamides has been catalyzed using tert-butyl hydroperoxide (TBHP) as the oxidant. This method provides rapid and efficient access to C2-spiro-pseudoindoxyls, showcasing a novel application in the synthesis of complex indole derivatives (Kong et al., 2016).

Synthesis of Important Intermediates Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized with a high yield through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This synthesis highlights the compound's role in the development of therapeutic agents (Zhang et al., 2018).

Palladium-Catalyzed Intramolecular Iminoannulation N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been converted into various gamma-carboline derivatives through palladium-catalyzed intramolecular iminoannulation. This method illustrates the versatility of tert-butylimines in cyclization reactions to produce heterocyclic compounds with potential pharmaceutical applications (Zhang & Larock, 2003).

properties

IUPAC Name

tert-butyl 3a-formyl-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENLNXDFUBLANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate

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